molecular formula C21H22N2O B13804432 2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine CAS No. 7770-52-7

2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine

Cat. No.: B13804432
CAS No.: 7770-52-7
M. Wt: 318.4 g/mol
InChI Key: SOYWCJXWWUBRDP-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a cyclohexylphenyl group and a nitroso group in its structure makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for anti-inflammatory and anticancer agents.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The cyclohexylphenyl group can enhance the compound’s binding affinity and specificity for certain receptors, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Cyclohexylphenyl)propanoic acid: Known for its anti-inflammatory properties.

    2-(4-Cyclohexylphenyl)ethanol: Used in the synthesis of various pharmaceuticals.

    2-(4-Cyclohexylphenyl)acetonitrile: A precursor for the synthesis of other complex molecules.

Uniqueness

2-(4-Cyclohexylphenyl)-6-methyl-3-nitrosoindolizine stands out due to the presence of both a nitroso group and an indolizine ring in its structure. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

CAS No.

7770-52-7

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

2-(4-cyclohexylphenyl)-6-methyl-3-nitrosoindolizine

InChI

InChI=1S/C21H22N2O/c1-15-7-12-19-13-20(21(22-24)23(19)14-15)18-10-8-17(9-11-18)16-5-3-2-4-6-16/h7-14,16H,2-6H2,1H3

InChI Key

SOYWCJXWWUBRDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CC(=C2N=O)C3=CC=C(C=C3)C4CCCCC4)C=C1

Origin of Product

United States

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